Decanoic acid, 2-amino-8-oxo-, (2S)-

Histone Deacetylase Inhibition Macrocyclic Tetrapeptide Natural Products Stereochemical Target Engagement

Decanoic acid, 2-amino-8-oxo-, (2S)- (CAS 375858-14-3), also designated (S)-2-amino-8-oxodecanoic acid or Aoda, is a non-proteinogenic α-amino acid featuring a C10 aliphatic chain with a ketone at the 8-position and defined (2S) stereochemistry. It serves as the signature ketone-containing residue within the macrocyclic tetrapeptide natural products apicidin, microsporin A, and FR-225497, all of which are potent pan-inhibitors of Zn²⁺-dependent histone deacetylases (HDACs).

Molecular Formula C10H19NO3
Molecular Weight 201.26 g/mol
CAS No. 375858-14-3
Cat. No. B14237915
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDecanoic acid, 2-amino-8-oxo-, (2S)-
CAS375858-14-3
Molecular FormulaC10H19NO3
Molecular Weight201.26 g/mol
Structural Identifiers
SMILESCCC(=O)CCCCCC(C(=O)O)N
InChIInChI=1S/C10H19NO3/c1-2-8(12)6-4-3-5-7-9(11)10(13)14/h9H,2-7,11H2,1H3,(H,13,14)/t9-/m0/s1
InChIKeyOUGZJFOMQFQKAD-VIFPVBQESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Decanoic Acid, 2-Amino-8-oxo-, (2S)- (CAS 375858-14-3): A Chiral Non-Proteinogenic Amino Acid Building Block for Macrocyclic HDAC Inhibitors


Decanoic acid, 2-amino-8-oxo-, (2S)- (CAS 375858-14-3), also designated (S)-2-amino-8-oxodecanoic acid or Aoda, is a non-proteinogenic α-amino acid featuring a C10 aliphatic chain with a ketone at the 8-position and defined (2S) stereochemistry . It serves as the signature ketone-containing residue within the macrocyclic tetrapeptide natural products apicidin, microsporin A, and FR-225497, all of which are potent pan-inhibitors of Zn²⁺-dependent histone deacetylases (HDACs) [1][2]. The ketone moiety acts as a zinc-chelating warhead, while the (2S) configuration and C10 chain length are indispensable for correct macrocycle folding and target engagement [3].

Building block Chiral (2S) non-proteinogenic α-amino acid for macrocyclic tetrapeptide synthesis
Warhead C8 ketone moiety provides zinc-chelating anchor for HDAC active-site engagement studies
Context Native Aoda residue in apicidin, microsporin A, and FR-225497 natural product scaffolds

Why Generic Substitution Fails for Decanoic Acid, 2-Amino-8-oxo-, (2S)-: Three Non-Negotiable Structural Determinants


Generic replacement of Decanoic acid, 2-amino-8-oxo-, (2S)- with racemic mixtures, enantiomeric (2R) isomers, or chain-length homologs (e.g., 2-amino-8-oxononanoic acid) is invalid for three structural reasons. First, the (2S) absolute configuration is mandatory: all naturally occurring apicidins and their bioactive synthetic analogues exclusively incorporate the (S)-enantiomer; the (R)-enantiomer or racemate yields stereochemically incorrect macrocycles that fail to adopt the required β-turn conformation for HDAC binding [1]. Second, the 8-oxo position on the decanoic acid backbone is precisely positioned to chelate the catalytic zinc ion in HDAC active sites; shifting the ketone to the 7- or 9-position disrupts zinc coordination geometry and drastically reduces inhibitory potency [2][3]. Third, the C10 chain length optimally spans the HDAC active-site tunnel; shorter homologs (C9 or C8) fail to achieve the same depth of tunnel penetration and zinc engagement [4]. These interdependent stereochemical, positional, and chain-length constraints make this specific compound irreplaceable by apparently similar in-class alternatives.

Stereochemistry (2R)-enantiomer or racemate may not adopt the required macrocycle β-turn conformation for HDAC binding; 100% of natural apicidins exclusively contain (S)-Aoda
Keto position 7-oxo or 9-oxo homologs may alter zinc coordination geometry and shift target engagement; the 8-oxo placement is reported as critical for biological activity
Chain length C9 or C8 chain-length variants may not achieve comparable active-site tunnel penetration; C10 Aoda is the native residue in all characterized macrocyclic HDAC inhibitor natural products

Quantitative Differentiation Evidence for Decanoic Acid, 2-Amino-8-oxo-, (2S)- (CAS 375858-14-3) vs. Closest Analogs and Alternatives


Stereochemical Configuration: (2S)-Aoda Is the Exclusive Enantiomer Found in All Bioactive Natural Apicidins

The (2S) configuration of Decanoic acid, 2-amino-8-oxo-, (2S)- is not a synthetic preference but a structural mandate. Singh et al. (2002) characterized the full family of apicidins (A, B, C, D, D₁, D₂) and demonstrated that every member exclusively contains (S)-2-amino-8-oxodecanoic acid at the Aoda residue position [1]. The (2R)-enantiomer or racemic 2-amino-8-oxodecanoic acid yields macrocyclic tetrapeptides whose three-dimensional conformation, as determined by NMR and molecular modeling, fails to adopt the requisite 12-membered ring β-turn geometry essential for HDAC active-site engagement [1]. No bioactive apicidin analogue incorporating (R)-Aoda has been reported in peer-reviewed literature. For procurement, the (2R)-enantiomer (not assigned a widely indexed CAS) or racemic Aoda (also lacking a dedicated CAS) represents an unvalidated stereoisomer with no demonstrated biological activity.

Stereochemical identity
Class-level inference
(2S)-Aoda present in 100% of characterized natural apicidins; (2R)-enantiomer: 0% natural occurrence, no reported bioactivity for derived macrocycles
Defines stereochemical-control fit for macrocycle synthesis
Reported: (2S) is the exclusive bioactive form in natural HDAC inhibitor scaffolds
Histone Deacetylase Inhibition Macrocyclic Tetrapeptide Natural Products Stereochemical Target Engagement

Synthetic Route Comparison: Schöllkopf Chiral Auxiliary Route Delivers Higher Diastereoselectivity than Convergent Allylglycine Approach

Two principal synthetic routes to (2S)-Aoda have been described with quantifiable differences in yield and selectivity. Rodriguez et al. (2006) reported a four-step convergent route starting from enantiomerically pure allylglycine, providing N-Boc- or N-Fmoc-protected (S)-Aoda in approximately 30% overall yield [1]. In contrast, Kim et al. (2003) achieved the asymmetric synthesis of the (S)-Aoda methyl ester via alkylation of the Schöllkopf chiral auxiliary (bis-lactim ether derived from cyclo-(D-Val-Gly)) with the appropriate alkyl bromide, followed by acid hydrolysis; this route provides the methyl ester of (S)-Aoda in high yield with high diastereoselectivity, and further hydrolysis yields the free acid . The 2016 cross-metathesis route offers a shorter alternative but with yields expectedly around 50% at the key metathesis step [2]. These differences directly impact procurement decisions for multi-gram scale synthesis campaigns.

Synthetic route yield
Cross-study comparable
Schöllkopf chiral auxiliary route: high diastereoselectivity reported; Convergent allylglycine route: ~30% overall yield (4 steps); Cross-metathesis: ~50% at key step
Informs scale procurement and supplier route context
Higher-yielding routes may support larger-scale availability
Asymmetric Synthesis Chiral Auxiliary Methodology Process Chemistry Scalability

Keto Group Position: 8-Oxo Is Critical for Zinc Chelation; 7-Oxo and 9-Oxo Homologs Show Altered HDAC Binding

Singh et al. (2002) explicitly demonstrated that the C-8 keto group of the Aoda residue is critical for the biological activity of apicidins [1]. The ketone at position 8 chelates the catalytic Zn²⁺ ion in the HDAC active site. A series of 7-oxo, 8-oxo, and 9-oxo amino acid analogues of 8-oxo-2-aminodecanoic acid have been synthesized (2016), enabling comparative evaluation of zinc-binding geometry [2]. Meinke et al. (2000) established that altering the keto position in apicidin-derived structures modulates HDAC inhibitory potency, confirming that the 8-oxo placement is not interchangeable [3]. Jones et al. (2006) further reported that L-Aoda-derived acyclic inhibitors with the ketone correctly positioned at the 8-carbon chain terminus achieve potency equipotent to clinical HDAC candidates, whereas chain-shortened analogues lose activity [4].

Keto position vs. HDAC binding
Class-level inference
8-oxo placement reported as critical for biological activity; 7-oxo and 9-oxo homologs yield altered activity profiles; simplified Aoda-tetrapeptide: HDAC IC₅₀ 10 mM (A7r5 cells, class III)
8-oxo pharmacophore context for zinc-chelation geometry
Reported baseline IC₅₀ improves to nM range upon macrocycle optimization
Zinc Metalloenzyme Inhibition Structure-Activity Relationship Pharmacophore Mapping

Amber Suppression Efficiency: Aoda Incorporation into E. coli Proteins vs. Asuha Switch for Enhanced Zinc Chelation

Morse et al. (2022) demonstrated that Aoda is efficiently incorporated into proteins in Escherichia coli via amber suppression using an evolved Nε-acetyl-lysyl-tRNA synthetase/tRNAᴾʸˡ pair [1]. In a direct head-to-head comparison within the same study, Aoda was used to generate a phage-displayed peptide library for PADLE (Phage-Assisted, Active Site-Directed Ligand Evolution) against HDAC8, yielding the 7-mer peptide GH8P01F1. Critically, when the Aoda residue in GH8P01F1 was switched to S-2-amino-8-hydroxyamino-8-oxooctanoic acid (Asuha), a more potent zinc-chelating ncAA, the resulting peptide GH8HA01 exhibited an HDAC8 inhibition Kᵢ of 0.67 nM, and its 5-mer truncation Ac-GH8HA01Δ1Δ7 showed a Kᵢ of 0.31 nM — representing two of the most potent HDAC8 inhibitors reported to date, with high selectivity over HDAC1, HDAC3, and HDAC6 [1]. While Asuha yields superior potency, Aoda remains the preferred ncAA for initial library construction because its moderate zinc affinity enables broader capture of diverse peptide ligands during phage display selection, avoiding the dominance of zinc-chelation-driven binding that can mask peptide-specific interactions.

ncAA incorporation efficiency
Direct head-to-head comparison
Aoda: enables PADLE-based phage display peptide library generation; Asuha switch: HDAC8 Kᵢ 0.31–0.67 nM (5-mer and 7-mer peptides), high selectivity over HDAC1/3/6
Supports ncAA discovery-phase context; Aoda preferred for initial library construction
Asuha yields higher-affinity zinc chelation for optimized leads
Genetic Code Expansion Phage Display Non-Canonical Amino Acid Incorporation

Chain-Length Optimization: C10 Decanoic Acid Backbone vs. C9 Nonanoic Acid Homolog in Peptide Synthesis Compatibility

Patent WO2019219938A1 (2019) specifically claims Fmoc-protected derivatives of (S)-2-amino-8-oxodecanoic acid (C10) alongside (S)-2-amino-8-oxononanoic acid (C9) and (S)-2-amino-8-[(1,1-dimethylethoxy)amino]-8-oxo-octanoic acid (C8) for peptide synthesis applications, indicating that each chain length serves distinct synthetic purposes [1]. The differential patent claiming implies that these are not interchangeable homologs but rather discrete chemical entities with distinct utility profiles. The C10 Aoda (CAS 375858-14-3) is the native residue in apicidins, microsporin A, and FR-225497, whereas the C9 and C8 variants are synthetic truncations whose incorporation into macrocyclic tetrapeptides would alter ring size, tunnel penetration depth, and zinc coordination distance. Jones et al. (2006) demonstrated that SAR optimization of L-Aoda derivatives yielded potent inhibitors equipotent to clinical candidates, and that truncation of the chain length altered activity profiles [2].

Chain length comparison
Supporting evidence
C10 Aoda: native residue in all characterized macrocyclic tetrapeptide HDAC inhibitors; C9 and C8: synthetic truncations separately claimed in WO2019219938A1 as distinct Fmoc building blocks
C10 chain-length context for active-site tunnel engagement
C9/C8 homologs may alter macrocycle ring geometry and zinc coordination distance
Solid-Phase Peptide Synthesis Fmoc-Protected Building Blocks Chain Length-Activity Relationship

Procurement-Driven Application Scenarios for Decanoic Acid, 2-Amino-8-oxo-, (2S)- (CAS 375858-14-3)


Total Synthesis of Apicidin A and Analogues for Antiprotozoal Drug Discovery

The total synthesis of apicidin A, completed by the same group that established the first (S)-Aoda synthesis, requires (2S)-2-amino-8-oxodecanoic acid as an indispensable building block [1]. Singh et al. (2002) demonstrated that apicidins exhibit broad-spectrum antiprotozoal activity against Plasmodium spp., Toxoplasma gondii, Cryptosporidium spp., and Eimeria spp. at nanomolar concentrations, with HDAC inhibition as the established mechanism [2]. Any attempt to synthesize apicidin A or its direct analogues using the (2R)-enantiomer or a racemate will fail to produce the correct 12-membered macrocycle β-turn conformation required for biological activity [2]. Researchers engaged in antimalarial or antiparasitic drug discovery must therefore specify CAS 375858-14-3 with verified (2S) stereochemistry.

Construction of Phage-Displayed Peptide Libraries via Genetic Code Expansion for HDAC8 Ligand Discovery

Morse et al. (2022) demonstrated that Aoda is efficiently incorporated into E. coli proteins via amber suppression, enabling the generation of Aoda-containing phage-displayed peptide libraries for PADLE-based screening against HDAC8 [3]. This application is uniquely enabled by the ketone moiety of Aoda, which serves as an anchoring point to coordinate the catalytic zinc ion while retaining sufficient conformational flexibility for diverse peptide ligand identification. The Aoda residue in the selected 7-mer peptide GH8P01F1 was subsequently switched to Asuha to achieve sub-nanomolar HDAC8 Kᵢ values (0.31–0.67 nM) with high selectivity [3]. Decanoic acid, 2-amino-8-oxo-, (2S)- is thus the critical ncAA for the discovery phase, and its procurement with appropriate purity and stereochemical integrity is essential for any group replicating or extending the PADLE methodology.

Synthesis of Microsporin A and FR-225497 for Marine Natural Product-Derived Anticancer Lead Optimization

Microsporin A, isolated from a marine fungus, exhibits cytotoxicity against human colon adenocarcinoma HCT-116 (IC₅₀ 0.6 μg/mL) and a mean IC₅₀ of 2.7 μM across the NCI 60-cell line panel, and is an effective HDAC inhibitor against both HDAC mixtures and HDAC8 [4]. FR-225497 similarly contains the Aoda residue. The 2016 modular synthetic approach to epi-microsporin A relies on (S)-2-amino-8-oxodecanoic acid as the key unusual amino acid component [4]. For medicinal chemistry teams pursuing structure-activity relationship studies around microsporin or FR-225497 scaffolds, substitution with C9 or C8 chain-length homologs will alter the macrocycle geometry and tunnel penetration, invalidating comparisons with the natural product pharmacophore.

Development of Non-Hydroxamic Acid, Ketone-Based HDAC Inhibitors for Oncology

Jones et al. (2006) identified L-2-amino-8-oxodecanoic acid (L-Aoda) derivatives as a structurally novel series of HDAC inhibitors that avoid the hydroxamic acid zinc-binding group associated with off-target toxicity and poor pharmacokinetics of first-generation HDAC inhibitors [5]. SAR optimization around the L-Aoda-derived acyclic lead molecule 1 yielded potent, low-molecular-weight, selective HDAC inhibitors equipotent to clinical candidates [5]. The unusual ketone zinc-binding group of Aoda is the enabling pharmacophoric element. Procurement of (2S)-Aoda with defined stereochemistry is essential for replicating and extending this chemotype, as the ketone position and chain length are both critical parameters in the established SAR.

Application
Selection Property
Validation Focus
Apicidin analogue synthesis studies
Chiral (2S) building block integrity
Macrocycle β-turn conformation and HDAC binding analysis
Phage-displayed peptide library construction
Amber suppression compatibility
PADLE-based HDAC8 ligand discovery and ncAA incorporation efficiency
Marine natural product analogue synthesis
C10 chain-length and ketone positioning
HDAC inhibition and cell-model endpoint review
Ketone-based HDAC inhibitor chemotype studies
Non-hydroxamate zinc-binding group
HDAC selectivity profiling and SAR interpretation
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